molecular formula C12H20N6O2 B6642599 N,N-diethyl-4-(2H-triazole-4-carbonyl)piperazine-1-carboxamide

N,N-diethyl-4-(2H-triazole-4-carbonyl)piperazine-1-carboxamide

Cat. No. B6642599
M. Wt: 280.33 g/mol
InChI Key: BVZXCTYOGMHLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-(2H-triazole-4-carbonyl)piperazine-1-carboxamide, commonly known as DTCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTCP is a synthetic compound that was first synthesized in 2010 by researchers at the University of Texas at Austin. Since then, it has been widely studied for its unique properties and potential applications.

Mechanism of Action

DTCP works by inhibiting the activity of certain enzymes in the body that are involved in the development and progression of various diseases. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. By inhibiting HDACs, DTCP can prevent the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
DTCP has been shown to have a number of biochemical and physiological effects in the body. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in the body, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of DTCP is its potential as a lead compound for the development of new drugs. It has been shown to have a high degree of selectivity for HDACs, which makes it a promising candidate for the development of targeted therapies. However, one of the limitations of DTCP is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on DTCP. One area of focus is the development of more efficient synthesis methods for DTCP. Another area of focus is the development of new drugs based on the structure of DTCP. Additionally, further research is needed to fully understand the biochemical and physiological effects of DTCP in the body, as well as its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of DTCP involves a multi-step process that begins with the reaction of piperazine with diethylamine to form N,N-diethylpiperazine. This is followed by the reaction of N,N-diethylpiperazine with triethylorthoformate to form N,N-diethylpiperazine-1-carboxaldehyde. The final step involves the reaction of N,N-diethylpiperazine-1-carboxaldehyde with 4-carbonyl-2H-triazole to form DTCP.

Scientific Research Applications

DTCP has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of drug discovery. DTCP has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a therapeutic agent for the treatment of epilepsy and other neurological disorders.

properties

IUPAC Name

N,N-diethyl-4-(2H-triazole-4-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O2/c1-3-16(4-2)12(20)18-7-5-17(6-8-18)11(19)10-9-13-15-14-10/h9H,3-8H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZXCTYOGMHLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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